molecular formula C14H11FN2O3 B15336534 N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide

N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide

Cat. No.: B15336534
M. Wt: 274.25 g/mol
InChI Key: NWQGIWUJCVEHOP-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 5-fluoro-2-methyl-4-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, or other nucleophiles in suitable solvents.

Major Products

    Reduction: The major product is N-(5-Amino-2-methyl-4-nitrophenyl)benzamide.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(5-Methoxy-2-methyl-4-nitrophenyl)benzamide.

Scientific Research Applications

N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and specificity for its target, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Fluoro-2-methyl-4-aminophenyl)benzamide
  • N-(5-Methoxy-2-methyl-4-nitrophenyl)benzamide

Uniqueness

N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide is unique due to the presence of both fluoro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability and binding properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

N-(5-fluoro-2-methyl-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H11FN2O3/c1-9-7-13(17(19)20)11(15)8-12(9)16-14(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)

InChI Key

NWQGIWUJCVEHOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

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